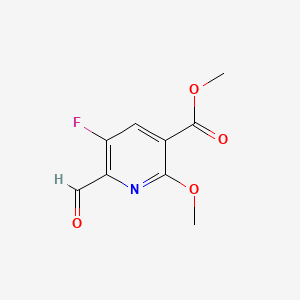
Methyl 5-fluoro-6-formyl-2-methoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-6-formyl-2-methoxynicotinate is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol . It is a derivative of nicotinic acid and features a fluorine atom, a formyl group, and a methoxy group attached to the nicotinate structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-formyl-2-methoxynicotinate typically involves the reaction of 5-fluoro-6-methoxynicotinic acid with appropriate reagents to introduce the formyl group. One common method involves the use of formylation reagents such as formic acid or formic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-6-formyl-2-methoxynicotinate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 5-fluoro-6-carboxy-2-methoxynicotinate.
Reduction: Methyl 5-fluoro-6-hydroxymethyl-2-methoxynicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-6-formyl-2-methoxynicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-6-formyl-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components. The fluorine atom may enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-6-methoxynicotinate: Lacks the formyl group but shares similar structural features.
Methyl 5-chloro-6-formyl-2-methoxynicotinate: Contains a chlorine atom instead of fluorine.
Methyl 5-bromo-6-formyl-2-methoxynicotinate: Contains a bromine atom instead of fluorine
Uniqueness
Methyl 5-fluoro-6-formyl-2-methoxynicotinate is unique due to the presence of both a fluorine atom and a formyl group, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
methyl 5-fluoro-6-formyl-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H8FNO4/c1-14-8-5(9(13)15-2)3-6(10)7(4-12)11-8/h3-4H,1-2H3 |
InChI Key |
HXGBGPSXTLPIHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1C(=O)OC)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















